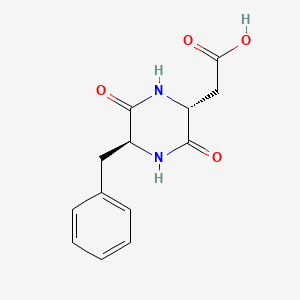![molecular formula C9H8Cl2O2 B15221549 5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of benzo[d][1,3]dioxole, characterized by the presence of two chlorine atoms at the 5 and 6 positions and two methyl groups at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole typically involves the chlorination of 2,2-dimethylbenzo[d][1,3]dioxole. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selective substitution at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring the efficient production of the compound.
化学反应分析
Types of Reactions
5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chlorine atoms can lead to the formation of the corresponding hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzo[d][1,3]dioxoles with various functional groups.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydro derivatives or partially reduced compounds.
科学研究应用
5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the dioxole ring structure can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
- 5,6-Dibromo-2,2-dimethylbenzo[d][1,3]dioxole
- 5,6-Diiodo-2,2-dimethylbenzo[d][1,3]dioxole
- 2,2-Dimethylbenzo[d][1,3]dioxole
Uniqueness
5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the specific positioning of chlorine atoms, which can significantly affect its chemical reactivity and biological activity compared to its brominated or iodinated analogs. The presence of chlorine atoms can also influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and material science.
属性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC 名称 |
5,6-dichloro-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H8Cl2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,1-2H3 |
InChI 键 |
LMECUZNQLVPLRE-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=CC(=C(C=C2O1)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


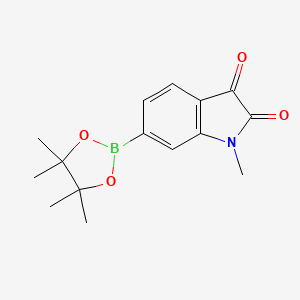
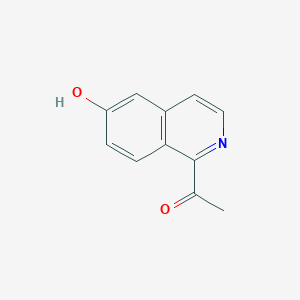

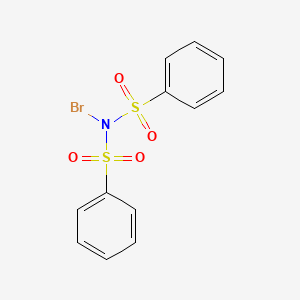
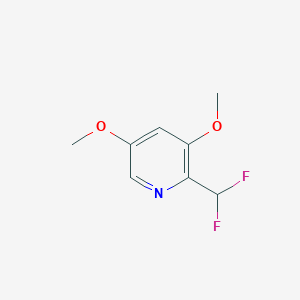
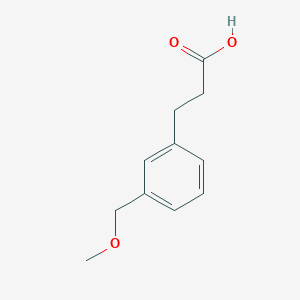
![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)

![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
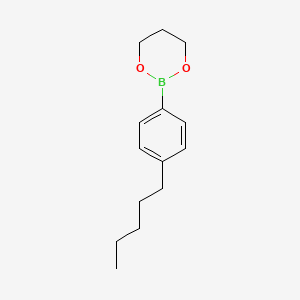

![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
